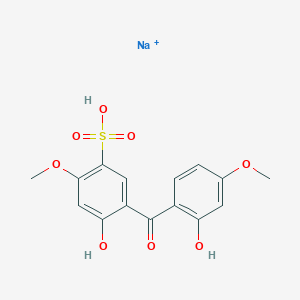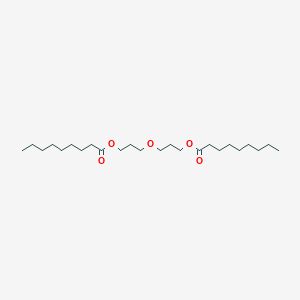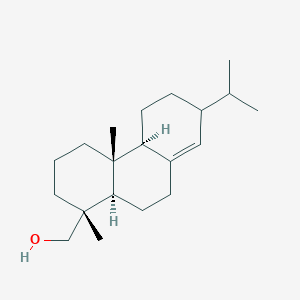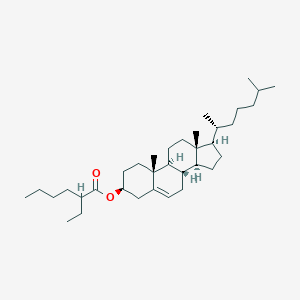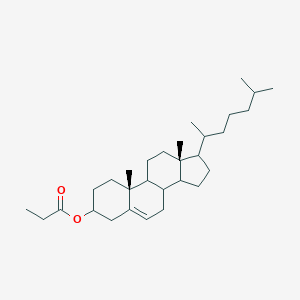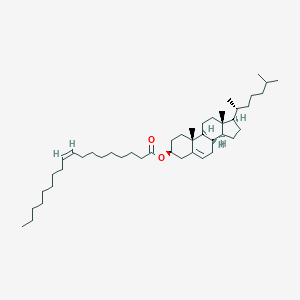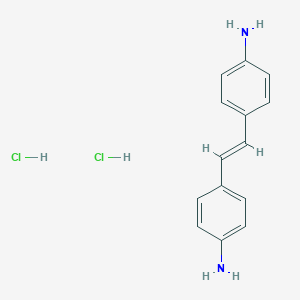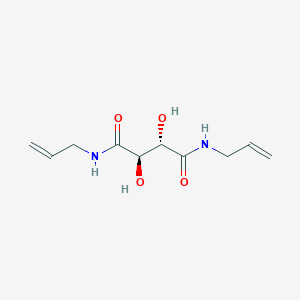
N,N'-Diallyl-L-tartardiamide
Overview
Description
N,N’-Diallyl-L-tartardiamide is a chemical compound with the molecular formula C10H16N2O4 and a molar mass of 228.25 g/mol . It is primarily used as a crosslinking agent for polyacrylamide gels, which are commonly employed in electrophoresis applications such as SDS-PAGE . This compound is known for its ability to form strong interactions with glass, making it useful in applications where the polyacrylamide gel acts as a structural component .
Mechanism of Action
Target of Action
N,N’-Diallyl-L-tartardiamide, also known as (2R,3R)-N1,N4-Diallyl-2,3-dihydroxysuccinamide, is primarily used as a crosslinking agent for polyacrylamide gels . Its primary targets are the polyacrylamide molecules themselves, which it crosslinks to form a gel structure .
Mode of Action
The compound acts by forming covalent bonds between polyacrylamide molecules, creating a three-dimensional network or gel. This crosslinking action strengthens the interaction of the gel with glass, making it useful in applications where the polyacrylamide gel acts as a structural component .
Biochemical Pathways
The gels it forms are often used in biochemical research, particularly in gel electrophoresis techniques such as sds-page .
Pharmacokinetics
Notably, gels formed with this compound can be conveniently dissolved using periodic acid due to the presence of vicinal diols in the compound .
Result of Action
The primary result of N,N’-Diallyl-L-tartardiamide’s action is the formation of a stable, crosslinked polyacrylamide gel. This gel can be used in various laboratory techniques, including as a medium for electrophoresis. The gel’s properties can be influenced by the concentration of N,N’-Diallyl-L-tartardiamide used, with higher concentrations leading to denser, more crosslinked gels .
Action Environment
The action of N,N’-Diallyl-L-tartardiamide can be influenced by several environmental factors. For example, the pH and temperature of the solution can affect the speed and extent of the crosslinking reaction. Additionally, the presence of other compounds can also influence the reaction. For instance, it has been noted that the compound can act as an inhibitor of polymerization at high concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallyl-L-tartardiamide typically involves the reaction of tartaric acid with allylamine. The process can be summarized as follows:
Starting Materials: Tartaric acid and allylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate tartaric acid dichloride.
Final Step: The intermediate is then reacted with allylamine to yield N,N’-Diallyl-L-tartardiamide.
Industrial Production Methods: In industrial settings, the production of N,N’-Diallyl-L-tartardiamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diallyl-L-tartardiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler amides and alcohols.
Substitution: Formation of substituted tartardiamides.
Scientific Research Applications
N,N’-Diallyl-L-tartardiamide has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the preparation of polyacrylamide gels for electrophoresis.
Biology: Employed in the separation and analysis of proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and hydrogels for controlled release.
Industry: Applied in the production of hydrogels for soil irrigation and other agricultural applications.
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: Another common crosslinking agent used in polyacrylamide gels.
N,N’-Diallyltartramide: Similar in structure but with different functional groups.
Uniqueness: N,N’-Diallyl-L-tartardiamide is unique due to its reversible crosslinking ability and strong interaction with glass. Unlike other crosslinking agents, it can be conveniently dissolved using periodic acid, making it advantageous in specific applications .
Properties
CAS No. |
58477-85-3 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide |
InChI |
InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+ |
InChI Key |
ZRKLEAHGBNDKHM-OCAPTIKFSA-N |
SMILES |
C=CCNC(=O)C(C(C(=O)NCC=C)O)O |
Isomeric SMILES |
C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O |
Canonical SMILES |
C=CCNC(=O)C(C(C(=O)NCC=C)O)O |
Key on ui other cas no. |
58477-85-3 |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
N,N'-diallyltartardiamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


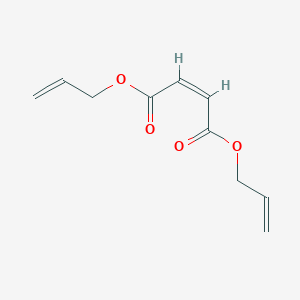
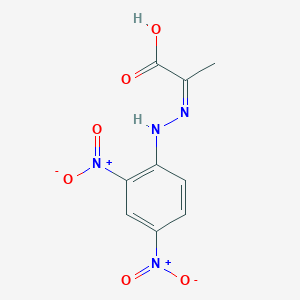
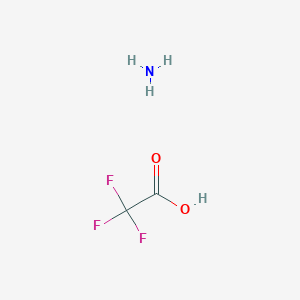
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
